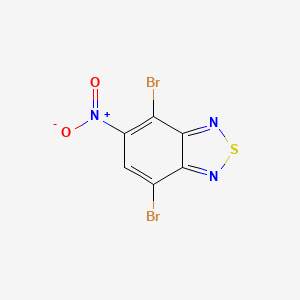

![molecular formula C13H11ClINO B2802002 1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide CAS No. 105688-33-3](/img/structure/B2802002.png)

1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide” is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

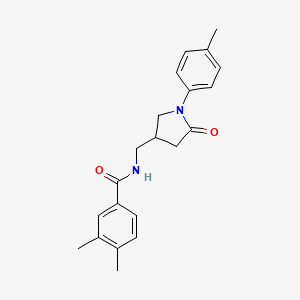

Molecular Structure Analysis

The molecular structure of “1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide” is represented by the linear formula C13H11ClINO .Chemical Reactions Analysis

Pyridinium salts are known for their reactivity and have been used in various applications such as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . The specific chemical reactions involving “1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium iodide” are not detailed in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Environmental Fate and Transformation

Chlorophenyl compounds, such as DDT and its metabolites, have been extensively studied for their environmental impact, including their transformation and persistence in various compartments. The isomeric composition of organic pollutants like DDT is significantly influenced by environmental processes such as biotransformation, indicating the importance of understanding the environmental fate of chlorophenyl derivatives (Ricking & Schwarzbauer, 2012).

Toxicology and Health Impact

Research on chlorine dioxide's impact on thyroid function highlights the interaction between chlorine-based disinfectants and iodide metabolism, which could be relevant when considering the iodide component of the queried compound. This study shows how oxidizing agents like chlorine dioxide can affect the chemical form of bioavailable iodide, potentially leading to alterations in thyroid hormone levels (Bercz et al., 1986).

Catalysis and Material Science

The review on polytypism in lead iodide highlights the structural diversity and potential applications of iodide-containing materials in scientific research, including optoelectronics and photonics. Such studies underscore the versatility of iodide-based compounds in developing materials with unique electronic and optical properties (Beckmann, 2010).

Organochlorine Compounds and Organic Iodides

The formation and decomposition of organic iodides in nuclear power plant containments during severe accidents are crucial for understanding the environmental release and impact of such compounds. This research emphasizes the importance of studying organic iodides, including those with chlorophenyl groups, for environmental safety and radiotoxicity assessment (Bosland & Colombani, 2020).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-pyridin-1-ium-1-ylethanone;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClNO.HI/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15;/h1-9H,10H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBSFUJSYPCJCT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Cl.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2801925.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2801927.png)

![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)

![5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2801930.png)

![[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2801931.png)

![Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2801939.png)

![ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2801940.png)